Methyl 2-(4-(3-cyclopropylpyrazin-2-yl)phenyl)acetate
Overview
Description
Methyl 2-(4-(3-cyclopropylpyrazin-2-yl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a pyrazine ring containing a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(3-cyclopropylpyrazin-2-yl)phenyl)acetate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(3-cyclopropylpyrazin-2-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl 2-(4-(3-cyclopropylpyrazin-2-yl)phenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(3-cyclopropylpyrazin-2-yl)phenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.
Imidazoles: Another class of heterocyclic compounds with significant medicinal and industrial applications.
Uniqueness
Methyl 2-(4-(3-cyclopropylpyrazin-2-yl)phenyl)acetate is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 2-[4-(3-cyclopropylpyrazin-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H16N2O2/c1-20-14(19)10-11-2-4-12(5-3-11)15-16(13-6-7-13)18-9-8-17-15/h2-5,8-9,13H,6-7,10H2,1H3 |
InChI Key |
KMJXCQLLHJHDOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=NC=CN=C2C3CC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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